3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a synthetic organic compound characterized by the presence of a fluorine atom, a methoxy group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxyphenylboronic acid and appropriate amide precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The reaction conditions include the use of a base, a palladium catalyst, and a suitable solvent like dioxane or DMF.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(5-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H16FNO4 |
---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C12H16FNO4/c1-14(18-3)12(16)7-10(15)9-6-8(13)4-5-11(9)17-2/h4-6,10,15H,7H2,1-3H3 |
InChI Key |
ZUNHOEFRIGGDRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=C(C=CC(=C1)F)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.